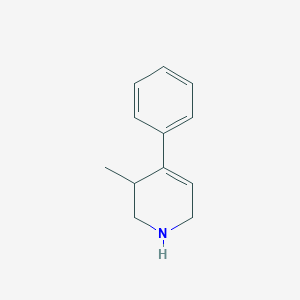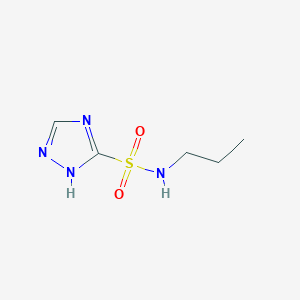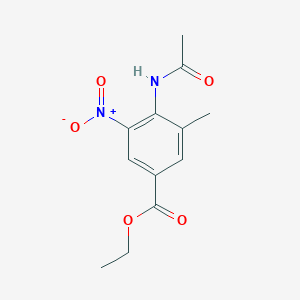![molecular formula C13H18ClNO2 B13888689 N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine CAS No. 921630-28-6](/img/structure/B13888689.png)
N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine is a chemical compound with the molecular formula C13H18ClNO2 It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with chlorine and a methoxyethoxy group
Preparation Methods
The synthesis of N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 2-chloro-5-(2-methoxyethoxy)benzyl chloride.
Cyclopropanation: The benzyl chloride derivative undergoes a cyclopropanation reaction to introduce the cyclopropane ring. This step often involves the use of reagents such as diazomethane or Simmons-Smith reagents.
Amine Introduction: The final step involves the introduction of the amine group to form the desired compound. This can be achieved through nucleophilic substitution reactions using amines like cyclopropylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine derivatives: These compounds have similar structures but differ in the substituents on the phenyl ring or the cyclopropane ring.
Cyclopropane-containing amines: Compounds like cyclopropylamine and its derivatives share the cyclopropane ring structure but differ in other functional groups.
The uniqueness of N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921630-28-6 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-[[2-chloro-5-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H18ClNO2/c1-16-6-7-17-12-4-5-13(14)10(8-12)9-15-11-2-3-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
InChI Key |
CXSTYFFQJKWQRE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)


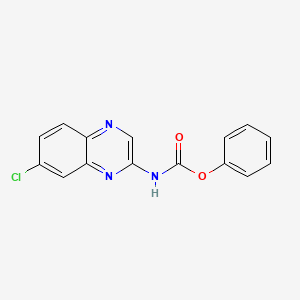
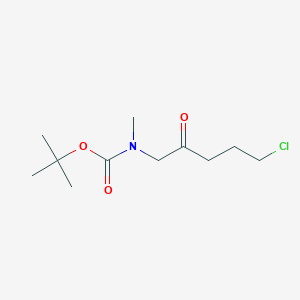
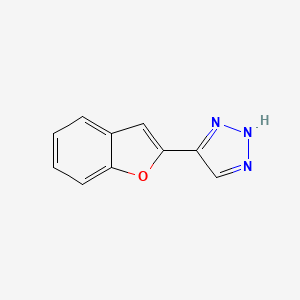
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
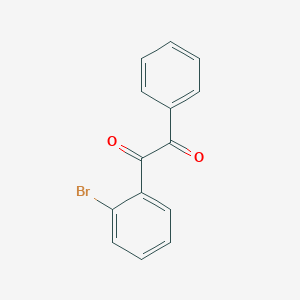
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
